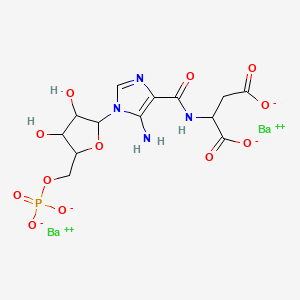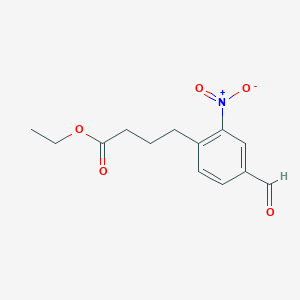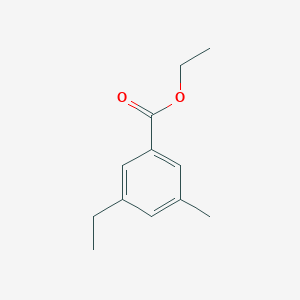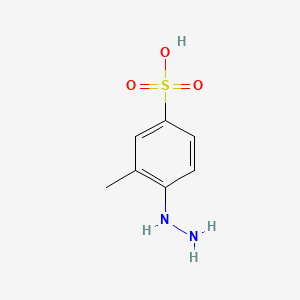
D-Fructose 1-phosphate
Übersicht
Beschreibung
L-Sorbose-1-phosphate: is a phosphorylated derivative of L-sorbose, a rare sugar. It is an important intermediate in various biochemical pathways and has significant roles in metabolic processes. The compound is characterized by its molecular formula C6H13O9P and is known for its involvement in the metabolism of certain microorganisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L-Sorbose-1-phosphate can be synthesized through the phosphorylation of L-sorbose. This process typically involves the use of phosphoenolpyruvate and a phosphotransferase enzyme system . The reaction conditions often require a buffered environment with specific pH levels to ensure optimal enzyme activity.
Industrial Production Methods: On an industrial scale, L-sorbose is produced from D-sorbitol using Gluconobacter oxydans. The process involves the overexpression of the sorbitol dehydrogenase gene in the industrial strain, which enhances the conversion efficiency . The resulting L-sorbose can then be phosphorylated to produce L-sorbose-1-phosphate.
Analyse Chemischer Reaktionen
Types of Reactions: L-Sorbose-1-phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different keto derivatives.
Reduction: It can be reduced to form sugar alcohols.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve acidic or basic catalysts.
Major Products: The major products formed from these reactions include various keto sugars, sugar alcohols, and substituted sugar derivatives .
Wissenschaftliche Forschungsanwendungen
L-Sorbose-1-phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex carbohydrates and glycoconjugates.
Industry: It is used in the production of L-ascorbic acid (vitamin C) and other valuable compounds.
Wirkmechanismus
L-Sorbose-1-phosphate exerts its effects primarily through its role in metabolic pathways. It is phosphorylated by ketohexokinase to produce L-sorbose-1-phosphate, which then inhibits hexokinase, a key enzyme in glycolysis . This inhibition leads to reduced glycolytic activity, impaired mitochondrial function, and increased production of reactive oxygen species, ultimately inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
D-Sorbose-1-phosphate: The D-enantiomer of L-sorbose-1-phosphate.
L-Fructose-1-phosphate: Another phosphorylated sugar with similar metabolic roles.
D-Tagatose-1-phosphate: A structurally similar compound with different stereochemistry
Uniqueness: L-Sorbose-1-phosphate is unique due to its specific stereochemistry and its role in inhibiting hexokinase, which is not observed with all similar compounds. This unique mechanism makes it particularly interesting for research in cancer metabolism and potential therapeutic applications .
Eigenschaften
IUPAC Name |
(3,4,5,6-tetrahydroxy-2-oxohexyl) dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3,5-8,10-11H,1-2H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLLSNQJRLJIGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O9P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864651 | |
| Record name | 1-O-Phosphonohex-2-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15978-08-2 | |
| Record name | D-Fructose, 1-(dihydrogen phosphate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-fructose 1-(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.451 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12076391.png)






methanamine](/img/structure/B12076449.png)





